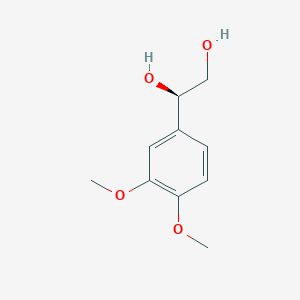

(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol

Description

Properties

IUPAC Name |

(1R)-1-(3,4-dimethoxyphenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,11-12H,6H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMXFWBXSCYUCM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H](CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol chemical properties and structure

An In-Depth Technical Guide to (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol: Properties, Structure, and Applications

Abstract

This compound is a chiral vicinal diol of significant interest in synthetic and medicinal chemistry. Possessing a defined stereocenter, two modifiable hydroxyl groups, and a dimethoxyphenyl moiety common in bioactive molecules, it serves as a valuable building block for the synthesis of complex, enantiomerically pure target compounds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic characterization, and established synthetic routes. Furthermore, it explores the compound's application as a key intermediate and structural scaffold in the development of novel therapeutics, particularly in the fields of oncology and drug resistance modulation. This document is intended for researchers, chemists, and drug development professionals seeking a detailed technical understanding of this versatile chiral molecule.

Introduction

In the landscape of modern drug discovery, the control of molecular stereochemistry is paramount. Chiral synthons—enantiomerically pure building blocks—are fundamental to the construction of pharmaceuticals that exhibit high specificity and reduced off-target effects. This compound belongs to this critical class of molecules. It is classified as a vicinal diol (or glycol) featuring a 3,4-dimethoxyphenyl group attached to the chiral carbon center.[1] This specific arrangement of functional groups—a primary alcohol, a secondary alcohol with R-configuration, and an aromatic diether system—makes it a highly versatile intermediate.

The 3,4-dimethoxyphenyl group, also known as a veratryl group, is a structural motif present in numerous natural products and synthetic drugs, often contributing to receptor binding and metabolic stability. The diol functionality provides two reactive sites for further chemical elaboration, such as esterification or etherification, enabling its incorporation into larger, more complex molecular architectures. Its structural relationship to precursors of antimitotic agents and its role as a scaffold for P-glycoprotein (P-gp) efflux pump inhibitors highlight its importance in the development of novel cancer chemotherapeutics and chemosensitizing agents.[2] This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its effective utilization in research and development.

Molecular Structure and Identification

Chemical Structure

The structure of this compound is defined by an ethane backbone substituted with two hydroxyl groups at positions 1 and 2, and a 3,4-dimethoxyphenyl group at position 1. The designation "(1R)" refers to the absolute configuration at the chiral center (C1), the carbon atom bonded to the secondary hydroxyl group and the aromatic ring, as determined by the Cahn-Ingold-Prelog priority rules.

Caption: 2D structure of this compound.

Chemical Identifiers

Precise identification is critical for sourcing and regulatory purposes. The key identifiers for this compound are summarized below. Note that some database entries may refer to the racemic mixture.

| Identifier | Value | Source |

| IUPAC Name | (1R)-1-(3,4-dimethoxyphenyl)ethane-1,2-diol | [3] |

| Synonyms | (R)-1-(3,4-Dimethoxyphenyl)ethane-1,2-diol | N/A |

| CAS Number | 13443-56-6 (for racemic mixture) | [1] |

| Molecular Formula | C₁₀H₁₄O₄ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)O)OC | [3] |

| InChI | InChI=1S/C10H14O4/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,11-12H,6H2,1-2H3/t8-/m0/s1 | N/A |

| InChIKey | KFMXFWBXSCYUCM-QMMMGPOBSA-N | N/A |

| PubChem CID | 13625920 (for racemic mixture) | [1][4] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from solubility to membrane permeability. The predicted properties for this compound are valuable for experimental design.

| Property | Value | Significance in Drug Development |

| XLogP3 | 0 | Indicates a balance between hydrophilicity and lipophilicity, suggesting moderate solubility in both aqueous and organic media.[1] |

| Topological Polar Surface Area (TPSA) | 58.9 Ų | Suggests good potential for oral bioavailability and cell membrane permeability, as values under 140 Ų are often correlated with successful cell penetration.[1] |

| Hydrogen Bond Donors | 2 | The two hydroxyl groups can donate hydrogen bonds, influencing solubility and interactions with biological targets.[1] |

| Hydrogen Bond Acceptors | 4 | The four oxygen atoms (two hydroxyl, two ether) can accept hydrogen bonds, contributing to aqueous solubility and receptor binding.[1] |

| Rotatable Bond Count | 4 | Provides conformational flexibility, allowing the molecule to adapt its shape to fit into binding pockets.[1] |

Spectroscopic and Crystallographic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the 6.8-7.0 ppm region), two singlets for the non-equivalent methoxy groups (~3.9 ppm), a multiplet for the chiral methine proton (-CH(OH)-), multiplets for the diastereotopic methylene protons (-CH₂OH), and broad, exchangeable signals for the two hydroxyl protons.[5] The coupling between the methine and methylene protons provides key structural information.

-

¹³C NMR : The carbon spectrum should display signals for the eight aromatic carbons (with four quaternary carbons), the two methoxy carbons (~56 ppm), the methine carbon (~75 ppm), and the methylene carbon (~65 ppm).[6]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad absorption band in the 3200-3500 cm⁻¹ region, indicative of the O-H stretching of the hydroxyl groups. Sharp peaks corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹, while C-O stretching from the alcohols and ethers will be visible in the 1000-1300 cm⁻¹ fingerprint region.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent pseudomolecular ion, such as [M+Na]⁺ or [M+H]⁺. The fragmentation pattern would likely involve the loss of water (H₂O), formaldehyde (CH₂O), and methoxy groups.

Synthesis and Reactivity

The controlled, enantioselective synthesis of this compound is crucial for its use as a chiral building block. The Sharpless Asymmetric Dihydroxylation is a premier method for achieving this transformation with high enantiomeric excess.

Proposed Asymmetric Synthesis Protocol

This protocol outlines the synthesis starting from commercially available 3,4-dimethoxystyrene. The choice of the chiral ligand in the AD-mix formulation dictates the stereochemical outcome. To produce the (1R)-diol, AD-mix-α is the reagent of choice.

Workflow: Asymmetric Dihydroxylation

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup : A 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet is charged with a 1:1 mixture of tert-butanol and water. The solvent is cooled to 0°C in an ice bath.

-

Reagent Addition : AD-mix-α is added to the cold solvent and stirred vigorously until both phases are clear and the mixture is homogeneous.

-

Substrate Addition : 3,4-Dimethoxystyrene is added to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Rationale: The AD-mix-α contains the chiral ligand (DHQ)₂PHAL, which coordinates to the osmium tetroxide catalyst. This chiral complex directs the dihydroxylation to one face of the alkene, resulting in the desired (1R) stereochemistry.

-

-

Quenching : Upon completion, the reaction is quenched by the slow addition of solid sodium sulfite. The mixture is stirred for one hour.

-

Rationale: Sodium sulfite reduces the osmate ester intermediate formed during the reaction, liberating the diol product and converting the osmium catalyst into a more easily removable form.

-

-

Extraction : The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification : The crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

Key Chemical Reactivity

The diol functionality is the primary site of reactivity. These reactions are essential for its role as a synthetic intermediate:

-

Esterification : Both hydroxyl groups can be acylated to form mono- or di-esters. This is particularly relevant for creating pro-drugs or modifying the compound's lipophilicity.

-

Protection : The diol can be protected as a cyclic acetal or ketal (e.g., using acetone to form an acetonide). This allows for selective reaction at other parts of a larger molecule.

-

Oxidation : The primary alcohol can be selectively oxidized to an aldehyde, and the secondary alcohol to a ketone, providing access to other important classes of compounds.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a scaffold for molecules with potent biological activity.

Scaffold for Chemosensitizing Agents

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp). Research has shown that ester derivatives of the related 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol scaffold exhibit remarkable chemoreversal activity. These compounds function by inhibiting the P-gp pump, thereby increasing the intracellular concentration of anticancer drugs in resistant cells. The 1,2-diol core is critical for maintaining the necessary spatial arrangement of the ester groups, which mimics the pharmacophore of known P-gp inhibitors like verapamil.

Caption: Elaboration of the core scaffold into bioactive derivatives.

Intermediate for Antimitotic Agents

The 3,4-dimethoxyphenyl moiety is a key feature in many tubulin polymerization inhibitors, including analogs of combretastatin. These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. The chiral diol can serve as a starting point for the synthesis of complex molecules that target the colchicine binding site on β-tubulin.[9] The defined stereochemistry of the (1R) center is often critical for achieving high binding affinity and potent cytotoxic activity.

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for the modern medicinal chemist. Its well-defined stereochemistry, versatile diol functionality, and the presence of the biologically relevant 3,4-dimethoxyphenyl group make it an exceptionally valuable chiral building block. Through robust synthetic methods like asymmetric dihydroxylation, it can be accessed in high enantiomeric purity, paving the way for the development of next-generation therapeutics. Its demonstrated potential as a scaffold for P-gp inhibitors and a precursor for antimitotic agents firmly establishes its importance in the ongoing search for more effective and selective treatments for cancer and other diseases.

References

-

PubChem. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol. [Link]

-

Supporting Information for related compounds. [Link]

-

Supplementary Material - The Royal Society of Chemistry. [Link]

-

PubChem. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol Summary. [Link]

-

PubChem. (1R)-1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol. [Link]

-

PMC - NIH. 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. [Link]

-

Cheméo. Chemical Properties of 1,2-Ethanediol (CAS 107-21-1). [Link]

-

PMC - NIH. (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one. [Link]

-

Chemsrc. 1-(3-hydroxy-4-methoxyphenyl)ethane-1,2-diol. [Link]

-

ResearchGate. Synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol: Crystal and molecular structure determination. [Link]

-

NIST WebBook. Ethanone, 1-(3,4-dimethoxyphenyl)-. [Link]

-

MDPI. Synthesis and Biological Evaluation of Novel Antimitotic Agents. [Link]

-

ResearchGate. 1-(3,4-Dimethoxyphenyl)ethanone. [Link]

-

PubMed. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. [Link]

-

ResearchGate. Chemical structures of (E)-1-(3,4-dimethoxyphenyl)but-3-en-1-ol and related compounds. [Link]

-

PubMed. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. [Link]

-

ResearchGate. threo-1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol. [Link]

-

MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]

-

ResearchGate. Synthesis of 1,2-Bis(3,4-dimethoxyphenyl)-1,3-propanediol. [Link]

-

ResearchGate. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. [Link]

- Google Patents. Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.

-

LookChem. 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol. [Link]

Sources

- 1. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol | C10H14O4 | CID 13625920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (R)- | C9H12O4 | CID 688030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol | C10H14O4 | CID 13625920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol CAS number and safety information

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol, a chiral building block with significant potential in synthetic chemistry and drug discovery. From its fundamental properties to its synthesis and safe handling, this document serves as a critical resource for professionals in the field.

Chemical Identity and Properties

This compound is a chiral aromatic diol. Its structure, featuring a catechol diether moiety and a stereocenter, makes it a valuable precursor for the synthesis of complex molecules with specific biological activities.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 326491-79-6 | , |

| Molecular Formula | C₁₀H₁₄O₄ | |

| Molecular Weight | 198.22 g/mol | |

| IUPAC Name | (1R)-1-(3,4-dimethoxyphenyl)ethane-1,2-diol | |

| Appearance | White solid (typical) | General knowledge |

| Solubility | Soluble in methanol and ethyl acetate. | General knowledge |

Safety and Handling

General Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes.

-

-

Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

Table 2: Summary of Potential Hazards and First Aid Measures (based on related compounds)

| Hazard | Description | First Aid Measures |

| Acute Oral Toxicity | Harmful if swallowed. May cause gastrointestinal irritation.[1][2] | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3] |

| Skin Irritation | May cause skin irritation upon contact.[1] | In case of skin contact, immediately flush with plenty of water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention.[3] |

| Eye Irritation | May cause serious eye irritation.[1] | In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |

| Respiratory Irritation | May cause respiratory irritation if inhaled as dust.[1] | If inhaled, remove person to fresh air and keep comfortable for breathing. If respiratory symptoms develop, seek medical advice.[1] |

Storage and Disposal:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Dispose of the chemical in accordance with local, state, and federal regulations.

Caption: Workflow for safe handling and exposure response.

Synthesis and Methodologies

The asymmetric synthesis of chiral diols like this compound is a cornerstone of modern organic synthesis. A common and effective method involves the asymmetric dihydroxylation of a corresponding styrene precursor. This reaction, often catalyzed by an osmium-based catalyst in the presence of a chiral ligand, provides a reliable route to the desired enantiomer.

Example Synthetic Protocol (based on related syntheses):

The synthesis of a related compound, 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol, involves a Wittig reaction followed by dihydroxylation with osmium tetroxide.[4] A similar approach can be envisioned for the target molecule.

Step 1: Synthesis of 3,4-Dimethoxystyrene (Styrene Precursor)

A Wittig reaction using 3,4-dimethoxybenzaldehyde and a methylidene phosphorane is a standard method to generate the terminal alkene.

Step 2: Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins.

-

Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethoxystyrene in a suitable solvent system (e.g., t-butanol/water).

-

Reagent Addition: Add the asymmetric dihydroxylation catalyst mixture, which typically includes potassium osmate(VI) dihydrate, a chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL to favor the desired (R)-enantiomer), potassium ferricyanide as the re-oxidant, and potassium carbonate.

-

Reaction Conditions: Stir the reaction mixture vigorously at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed (monitored by TLC or GC).

-

Workup: Quench the reaction with a reducing agent like sodium sulfite. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Caption: General synthetic route to the target molecule.

Applications in Research and Drug Development

Chiral diols are pivotal intermediates in the synthesis of a wide array of biologically active molecules. The specific stereochemistry of this compound makes it a valuable building block for creating enantiomerically pure pharmaceuticals.

-

Chiral Ligands: The diol functionality can be used to synthesize chiral ligands for asymmetric catalysis.

-

Pharmaceutical Intermediates: This compound serves as a precursor for various drug candidates. For instance, related dimethoxyphenyl structures are found in compounds investigated for their antimitotic and anticancer properties.[5][6]

-

Chemoreversal Agents: The core structure is similar to scaffolds that have been investigated for their ability to overcome multidrug resistance in cancer cells, suggesting a potential application in developing adjuvants for chemotherapy.[4]

Conclusion

This compound is a specialized chemical with significant applications in asymmetric synthesis and medicinal chemistry. While detailed safety data for this specific enantiomer is limited, a robust safety protocol can be established by adhering to standard laboratory practices and considering the hazards of structurally similar compounds. Its synthesis, primarily through asymmetric dihydroxylation, allows for the production of an enantiomerically pure building block essential for the development of novel therapeutics.

References

-

LookChem. CAS No.326491-79-6,this compound. [Link]

-

PubChem. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol. [Link]

-

Fisher Scientific. Safety Data Sheet for Ethanediol. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: ethanediol. [Link]

-

Wuttichai, P., et al. 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. Molecules, 2018. [Link]

- O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 14th Edition, Whitehouse Station, NJ: Merck & Co., Inc., 2006., p. 656

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 13625920, 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol" PubChem, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 688030, 1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (R)-" PubChem, [Link].

-

Al-Zoubi, R. M., et al. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Molecules, 2021. [Link]

-

Kamal, A., et al. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. Archiv der Pharmazie, 2014. [Link]

Sources

- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. chemos.de [chemos.de]

- 4. 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activity of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol. Given the limited direct research on this specific molecule, this document adopts an investigative approach. It begins by characterizing the compound and postulating its metabolic origin from the widely used calcium channel blocker, verapamil. Drawing on the known pharmacology of verapamil, its metabolites, and structurally related compounds, this guide then hypothesizes potential biological activities for this compound, focusing on cardiovascular and drug interaction pathways. Crucially, this guide provides detailed, field-proven experimental protocols to systematically investigate these hypotheses, offering a roadmap for researchers to elucidate the pharmacological profile of this compound.

Introduction and Chemical Characterization

This compound is a chiral diol with the chemical formula C10H14O4 and a molecular weight of 198.22 g/mol .[1][2] Its structure features a catechol-like 3,4-dimethoxyphenyl group attached to an ethane-1,2-diol backbone. The "(1R)" designation specifies the stereochemistry at the chiral carbon bearing the hydroxyl and aryl groups.

| Property | Value | Source |

| IUPAC Name | (1R)-1-(3,4-dimethoxyphenyl)ethane-1,2-diol | PubChem |

| Molecular Formula | C10H14O4 | [1][2] |

| Molecular Weight | 198.22 g/mol | [1][2] |

| CAS Number | 13443-56-6 (for the racemate) | [1] |

The presence of the 3,4-dimethoxyphenyl moiety is significant, as this functional group is found in a variety of biologically active molecules, including the calcium channel blocker verapamil. This structural similarity forms the basis for the central hypothesis of this guide: that this compound may arise as a metabolite of verapamil and could possess its own distinct biological activities.

Postulated Metabolic Genesis from Verapamil

Verapamil is a widely prescribed medication for cardiovascular conditions and is known to undergo extensive first-pass metabolism in the liver.[3] The primary metabolic pathways for verapamil involve N-dealkylation, N-demethylation, and O-demethylation, catalyzed predominantly by cytochrome P450 enzymes, particularly CYP3A4. While this compound is not a commonly reported major metabolite, its formation is plausible through a series of enzymatic reactions.

The metabolic pathway could initiate with the O-demethylation of the verapamil side chain, followed by further oxidative processes. The presence of a diol suggests a dihydroxylation reaction, a known metabolic transformation.

Caption: Postulated metabolic pathway of verapamil to this compound.

Synthesis of this compound for Research Purposes

Proposed Synthetic Pathway:

Caption: Proposed synthetic route for this compound.

Step-by-Step Methodology:

-

Reduction of 3,4-Dimethoxyacetophenone:

-

Dissolve 3,4-dimethoxyacetophenone in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH4) portion-wise while stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product, 1-(3,4-dimethoxyphenyl)ethanol, with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Dehydration to 3,4-Dimethoxystyrene:

-

Combine the crude 1-(3,4-dimethoxyphenyl)ethanol with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene.

-

Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC.

-

Once complete, cool the reaction, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer, filter, and concentrate. Purify the resulting 3,4-dimethoxystyrene by column chromatography.

-

-

Asymmetric Dihydroxylation:

-

This crucial step establishes the (1R) stereochemistry. The Sharpless asymmetric dihydroxylation is a reliable method.

-

Prepare a solution of AD-mix-α in a t-butanol/water mixture.

-

Cool the mixture to 0°C and add the 3,4-dimethoxystyrene.

-

Stir the reaction vigorously at 0°C until TLC indicates the consumption of the starting material.

-

Quench the reaction by adding sodium sulfite.

-

Warm the mixture to room temperature and stir for one hour.

-

Extract the product with an organic solvent.

-

Combine the organic layers, dry, filter, and concentrate to yield the crude this compound.

-

Purify the final product by column chromatography.

-

Hypothesized Biological Activities and Proposed Investigational Assays

Based on its structural relationship to verapamil and its metabolites, we hypothesize that this compound may exhibit activity in three primary areas: calcium channel modulation, adrenergic receptor interaction, and P-glycoprotein inhibition. The following sections detail the rationale behind these hypotheses and provide robust protocols for their investigation.

Calcium Channel Modulation

Rationale: Verapamil is a potent L-type calcium channel blocker. While its metabolites generally have reduced activity, they can still interact with calcium channels. It is therefore critical to assess whether this compound retains any calcium channel blocking activity.

Proposed Assay: Fluo-4 AM Based Calcium Influx Assay

This assay measures changes in intracellular calcium concentration in response to depolarization, providing a functional readout of L-type calcium channel activity.

Experimental Protocol:

-

Cell Culture: Plate a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2, or a smooth muscle cell line like A7r5) in a 96-well black, clear-bottom plate and culture to 80-90% confluency.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (a calcium-sensitive fluorescent dye) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Pluronic F-127 can be included to aid in dye solubilization.

-

Remove the culture medium and wash the cells with the salt solution.

-

Add the Fluo-4 AM loading buffer to each well and incubate at 37°C for 45-60 minutes in the dark.

-

-

Compound Incubation:

-

Wash the cells to remove excess dye.

-

Add the salt solution containing varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., verapamil).

-

Incubate at room temperature for 15-30 minutes.

-

-

Depolarization and Measurement:

-

Use a fluorescence plate reader with an injection system to add a depolarizing agent (e.g., a high concentration of potassium chloride) to each well.

-

Immediately begin kinetic fluorescence measurements (Excitation: ~490 nm, Emission: ~515 nm).

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity upon depolarization for each well.

-

Plot the percentage of inhibition of the calcium influx versus the concentration of the test compound to determine the IC50 value.

-

Caption: Workflow for the Fluo-4 AM based calcium influx assay.

Adrenergic Receptor Interaction

Rationale: The phenylethylamine scaffold present in this compound is a common feature in many adrenergic receptor ligands. It is plausible that this compound could interact with β-adrenergic receptors, potentially as an agonist or antagonist.

Proposed Assay: cAMP Accumulation Assay

This assay measures the production of cyclic AMP (cAMP), a second messenger that is increased upon the activation of Gs-coupled receptors like the β-adrenergic receptors.

Experimental Protocol:

-

Cell Culture: Plate cells expressing the β1 or β2 adrenergic receptor (e.g., CHO or HEK293 cells) in a 96-well plate.

-

Compound Incubation:

-

Wash the cells with a suitable assay buffer.

-

Add the test compound at various concentrations. For agonist testing, also include a known agonist like isoproterenol as a positive control. For antagonist testing, co-incubate the test compound with a fixed concentration of isoproterenol.

-

Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE). These kits typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific antibody.

-

-

Data Analysis:

-

For agonist activity, plot the cAMP concentration against the log of the compound concentration to determine the EC50.

-

For antagonist activity, plot the inhibition of the isoproterenol-induced cAMP production against the log of the compound concentration to determine the IC50.

-

Caption: Workflow for the cAMP accumulation assay to assess β-adrenergic receptor activity.

P-glycoprotein Inhibition

Rationale: Verapamil is a well-known inhibitor of the drug efflux pump P-glycoprotein (P-gp). Some of its metabolites have been shown to be substrates or inhibitors of P-gp.[4] Given the structural similarity, it is important to investigate whether this compound interacts with P-gp.

Proposed Assay: P-glycoprotein ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is stimulated in the presence of its substrates and inhibitors.

Experimental Protocol:

-

Reagents: Use a commercially available kit containing purified P-gp membranes and the necessary reagents for detecting ATP hydrolysis (typically by measuring the amount of inorganic phosphate produced).

-

Assay Setup:

-

In a 96-well plate, add the P-gp membranes to the assay buffer.

-

Add the test compound at various concentrations. Include a vehicle control, a positive control substrate (e.g., verapamil), and a known inhibitor (e.g., sodium orthovanadate).

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding MgATP.

-

Incubate the plate at 37°C for a specified time (e.g., 20-40 minutes).

-

-

Detection:

-

Stop the reaction and add a detection reagent that forms a colored or luminescent product with the inorganic phosphate generated from ATP hydrolysis.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of stimulation or inhibition of ATPase activity relative to the basal activity.

-

Plot the percentage of activity versus the log of the compound concentration to determine the EC50 for stimulation or the IC50 for inhibition.

-

Caption: Workflow for the P-glycoprotein ATPase activity assay.

In Vitro Pharmacokinetic Profiling

A preliminary assessment of the drug-like properties of this compound is crucial for understanding its potential for further development.

Proposed In Vitro ADME Assays:

-

Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its rate of metabolism. This provides an early indication of its likely in vivo clearance.[5]

-

Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins using methods like equilibrium dialysis. This is important as only the unbound fraction of a drug is typically pharmacologically active.[6]

-

Cell Permeability: Use a Caco-2 cell monolayer assay to assess the compound's ability to cross the intestinal barrier, providing an indication of its potential for oral absorption.

| Parameter | Assay | Purpose |

| Metabolic Stability | Liver Microsome or Hepatocyte Incubations | Predict in vivo clearance |

| Plasma Protein Binding | Equilibrium Dialysis | Determine the free fraction of the drug |

| Permeability | Caco-2 Monolayer Assay | Predict oral absorption potential |

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to investigating the biological activity of this compound. By leveraging its structural relationship to verapamil, we have formulated testable hypotheses regarding its potential effects on calcium channels, adrenergic receptors, and P-glycoprotein. The detailed experimental protocols provided herein offer a clear path forward for researchers to elucidate the pharmacological profile of this compound.

The results of these studies will be instrumental in determining whether this compound is an inactive metabolite of verapamil or if it possesses its own unique and potentially therapeutically relevant biological activities. Positive findings in any of these assays would warrant further investigation, including more detailed mechanistic studies and in vivo animal models. This investigative framework ensures a thorough and efficient evaluation of this novel chemical entity.

References

-

PubChem. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol. Available from: [Link]

-

PubChem. 1,2-Ethanediol, 1-(3,4-dimethoxyphenyl)-. Available from: [Link]

-

Walles, M., Thum, T., Levsen, K., & Borlak, J. (2003). Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 798(2), 265-274. Available from: [Link]

- Kroemer, H. K., & Eichelbaum, M. (1995). "It's the genes, stupid". Molecular bases and clinical consequences of genetic cytochrome P450 2D6 polymorphism. Life sciences, 56(26), 2285-2300.

- Fromm, M. F., Maas, R., Tübel, J., Kroemer, H. K., & Eichelbaum, M. (1996). Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. Naunyn-Schmiedeberg's archives of pharmacology, 353(4), 454-460.

-

Bio-protocol. P-gp ATPase Activity Assay. Available from: [Link]

-

Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Drug Metabolism and Disposition, 49(12), 1136-1147. Available from: [Link]

-

PubChem. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol. Available from: [Link]

-

In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available from: [Link]

-

PubChem. 1,2-Ethanediol, 1-(3,4-dimethoxyphenyl)-. Available from: [Link]

-

In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 565. Available from: [Link]

-

PubChem. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol. Available from: [Link]

-

PubChem. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol. Available from: [Link]

-

P-gp Inhibition Assay. Creative Bioarray. Available from: [Link]

-

In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 565. Available from: [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available from: [Link]

-

beta2 adrenoceptor Assay. Innoprot. Available from: [Link]

-

In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 13(12), 2029. Available from: [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available from: [Link]

-

Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. YouTube. Available from: [Link]

- Fromm, M. F., Maas, R., Tübel, J., Kroemer, H. K., & Eichelbaum, M. (1996). Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. Naunyn-Schmiedeberg's archives of pharmacology, 353(4), 454-460.

-

Development - Beta-adrenergic receptors signaling via cAMP Pathway Map. Bio-Rad. Available from: [Link]

-

1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. Molecules, 24(19), 3503. Available from: [Link]

-

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2020(2), M1129. Available from: [Link]

-

PubChem. 1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (R)-. Available from: [Link]

Sources

- 1. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol | C10H14O4 | CID 13625920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol | C10H14O4 | CID 13625920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol literature review and history

An In-Depth Technical Guide to (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol: Synthesis, History, and Application

Introduction: The Significance of a Versatile Chiral Building Block

This compound is a chiral vicinal diol of significant interest in modern organic synthesis. Its value lies in its stereochemically defined structure, featuring two adjacent hydroxyl groups and a dimethoxyphenyl moiety. This specific arrangement makes it an invaluable chiral building block—a foundational, enantiomerically pure molecule used as a starting material for the construction of more complex chiral compounds.[1][2][] The precise three-dimensional orientation of atoms is critical in pharmacology, where different enantiomers of a drug can have vastly different therapeutic effects or toxicities.[2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, historical context, and key applications of this important synthetic intermediate.

Historical Context: A Legacy of Asymmetric Synthesis

The history of this compound is intrinsically linked to the development of one of modern chemistry's most powerful reactions: the Sharpless Asymmetric Dihydroxylation (SAD). Developed principally by K. Barry Sharpless, who was awarded a share of the 2001 Nobel Prize in Chemistry for his work on chirally catalyzed oxidation reactions, the SAD provides a reliable and highly enantioselective method for converting prochiral alkenes into vicinal diols.[4][5] Prior to this development, generating such chiral diols was a significant synthetic challenge. The SAD reaction transformed the field by providing a general and predictable method, making chiral molecules like this compound readily accessible for further synthetic endeavors.[6]

Core Synthesis: The Sharpless Asymmetric Dihydroxylation

The most efficient and stereoselective route to this compound is the asymmetric dihydroxylation of the corresponding alkene, 3,4-dimethoxystyrene.[4][7] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome.[6][8]

Causality of Experimental Design

The choice of the Sharpless Asymmetric Dihydroxylation is dictated by its high fidelity in creating the desired stereoisomer. The reaction's genius lies in the use of chiral ligands derived from cinchona alkaloids—specifically, derivatives of dihydroquinidine (DHQD) or dihydroquinine (DHQ).[4] These ligands coordinate to the osmium tetroxide catalyst, creating a chiral pocket that preferentially binds one face of the alkene over the other, thus directing the dihydroxylation to produce a specific enantiomer.

For the synthesis of the (1R)-diol, the ligand of choice is derived from dihydroquinidine. For practical laboratory application, commercially available reagent mixtures known as "AD-mix" are used. AD-mix-β , which contains a (DHQD)₂PHAL ligand, is specifically formulated to produce the (R)-diol from a terminal alkene.[4][6] The mix also includes a stoichiometric reoxidant, typically potassium ferricyanide (K₃Fe(CN)₆), and potassium carbonate.[9] The reoxidant is crucial as it regenerates the active osmium(VIII) catalyst from the reduced osmium(VI) species formed after the dihydroxylation, allowing the use of only a catalytic amount of the highly toxic and expensive osmium tetroxide.[4][8]

Experimental Workflow: Synthesis via AD-mix-β

The following diagram outlines the typical laboratory workflow for the synthesis.

Caption: Workflow for the synthesis of the target diol.

Detailed Synthesis Protocol

-

Preparation: A jacketed reaction vessel is charged with a 1:1 mixture of tert-butanol and water. The solvent is cooled to 0°C.

-

Reagent Addition: AD-mix-β is added to the chilled solvent and stirred until both phases are clear.

-

Substrate Addition: 3,4-Dimethoxystyrene is added to the reaction mixture. For large-scale reactions, slow addition is recommended to maintain high enantioselectivity.[9]

-

Reaction: The mixture is stirred vigorously at 0°C. Reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Upon completion, the reaction is quenched by the addition of solid sodium sulfite (Na₂SO₃) and allowed to warm to room temperature.

-

Workup: The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Physicochemical and Spectroscopic Characterization

The successful synthesis of the target compound must be validated through rigorous characterization.

| Property | Value | Source |

| IUPAC Name | (1R)-1-(3,4-dimethoxyphenyl)ethane-1,2-diol | [10] |

| Molecular Formula | C₁₀H₁₄O₄ | [11] |

| Molecular Weight | 198.22 g/mol | [11] |

| CAS Number | 326491-79-6 | [11] |

Expected Spectroscopic Data

While specific spectra depend on the solvent and instrument, the key structural features of this compound give rise to predictable signals.

| Technique | Expected Signals |

| ¹H NMR | - Aromatic protons (3 signals in the range of ~6.8-7.0 ppm).- Methoxy protons (2 singlets, 6H total, around 3.8-3.9 ppm).- Benzylic proton (-CH(OH)-) (1H, multiplet).- Methylene protons (-CH₂(OH)) (2H, multiplet).- Hydroxyl protons (2H, broad singlets, chemical shift is concentration/solvent dependent). |

| ¹³C NMR | - Aromatic carbons (~6 signals in the 110-150 ppm range).- Methoxy carbons (~55-56 ppm).- Carbon bearing the benzylic hydroxyl group (~75 ppm).- Carbon bearing the primary hydroxyl group (~65 ppm). |

| IR Spectroscopy | - Strong, broad O-H stretch (~3200-3500 cm⁻¹).- C-H stretches (aromatic and aliphatic) (~2850-3100 cm⁻¹).- C=C aromatic ring stretches (~1500-1600 cm⁻¹).- Strong C-O stretches (~1020-1250 cm⁻¹). |

Applications in Drug Development and Asymmetric Synthesis

The primary utility of this compound is its role as a chiral synthon in the construction of complex, high-value molecules.

Role as a Chiral Building Block

In asymmetric synthesis, the goal is to produce a specific enantiomer of a target compound.[1] Starting a synthesis with an already enantiomerically pure fragment, like our target diol, is a highly efficient strategy known as the "chiral pool" approach. This allows the chirality of the initial building block to be transferred through a series of reactions to the final product, avoiding the need for costly and often inefficient chiral resolutions or separations later in the sequence.[2]

Caption: Use of the diol as a chiral building block.

Synthesis of Isoquinoline Alkaloids

A prominent application is in the synthesis of isoquinoline and tetrahydroisoquinoline alkaloids, a class of natural products with a wide range of biological activities.[12][13][14] Many of these alkaloids are chiral, and their therapeutic effects are stereospecific. The diol can be chemically modified and cyclized to form the core tetrahydroisoquinoline scaffold. For instance, methods like the Bischler-Napieralski or Pictet-Spengler reactions are classic routes to isoquinolines that can be adapted to use chiral precursors derived from the diol, thereby ensuring the final alkaloid is produced in its desired enantiomeric form.[14][15]

Pharmacological Potential of Derivatives

Beyond its role as a passive building block, derivatives of the dimethoxyphenyl ethanediol scaffold have shown direct pharmacological activity. Research into structurally related compounds has demonstrated that ester derivatives of 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol can act as potent chemoreversal agents in multi-drug resistant cancer cell lines.[16][17] These compounds were found to inhibit the function of efflux pumps like P-glycoprotein, which cancer cells use to expel chemotherapeutic drugs.[16] While this research used a trimethoxy- analog, it highlights the potential of the core 1-phenylethane-1,2-diol scaffold as a pharmacophore for developing new therapeutic agents.

Conclusion

This compound stands as a testament to the power of asymmetric catalysis. Its efficient and reliable synthesis, made possible by the Sharpless Asymmetric Dihydroxylation, has rendered it an accessible and highly valuable tool for synthetic chemists. Its primary role as a chiral building block provides an elegant and efficient pathway to complex enantiomerically pure molecules, particularly in the field of natural product synthesis and drug discovery. The demonstrated biological activity of related structures further suggests that this scaffold is not merely a synthetic tool but also a promising starting point for the development of novel therapeutics. For researchers in drug development, a thorough understanding of this compound's synthesis and application is essential for leveraging its full potential in the creation of next-generation medicines.

References

- Sharpless asymmetric dihydroxyl

- Sharpless asymmetric dihydroxyl

- Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem.

- Sharpless Dihydroxylation (Bishydroxyl

- An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis - Benchchem.

- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of N

- Sharpless Asymmetric Dihydroxylation on an Industrial Scale - ACS Public

- Precision Chiral Building Block Synthesis - BOC Sciences.

- Mastering Organic Synthesis: The Importance of Chiral Building Blocks.

- 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol | C10H14O4 | CID 13625920 - PubChem.

- 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity - PMC - NIH.

- Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline.

- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Deriv

- Isoquinoline - Wikipedia.

- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed Central.

- This compound, TRC - Fisher Scientific.

- Diastereoselective Synthesis of (–)

- 3,4-Dimethoxystyrene - Wikipedia.

- 1-(3,4,5-Trimethoxyphenyl)

Sources

- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 3,4-Dimethoxystyrene - Wikipedia [en.wikipedia.org]

- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol | C10H14O4 | CID 13625920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 12. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 13. ijstr.org [ijstr.org]

- 14. Isoquinoline - Wikipedia [en.wikipedia.org]

- 15. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Synthesis of Chiral Diols from 3,4-Dimethoxybenzaldehyde: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of chiral diols, valuable synthons in pharmaceutical and fine chemical industries, using 3,4-dimethoxybenzaldehyde as a readily available starting material. Chiral diols are pivotal structural motifs in a multitude of biologically active molecules, and their stereocontrolled synthesis is a cornerstone of modern asymmetric synthesis.[1][2] 3,4-Dimethoxybenzaldehyde, a derivative of vanillin, serves as a key intermediate in the synthesis of various pharmaceuticals, making it an economically viable and strategic starting point for complex molecule construction.[3][4] This guide delves into three primary, field-proven methodologies: Sharpless Asymmetric Dihydroxylation of a styrene derivative, asymmetric reduction of a benzil analogue, and a diastereoselective aldol reaction approach utilizing a chiral auxiliary. Each section provides a detailed exposition of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical parameters influencing stereoselectivity and yield.

Introduction: The Significance of Chiral Diols and 3,4-Dimethoxybenzaldehyde

Chirality is a fundamental property of many biological molecules, and the enantiomeric form of a drug can significantly impact its pharmacological activity.[2] Chiral diols, particularly those with 1,2- and 1,3-stereochemical relationships, are ubiquitous in natural products and are crucial building blocks for the synthesis of pharmaceuticals.[1] The precise spatial arrangement of the hydroxyl groups can dictate the binding affinity of a molecule to its biological target.

3,4-Dimethoxybenzaldehyde, also known as veratraldehyde, is an attractive starting material for several reasons. It is commercially available, structurally related to other natural products, and possesses two methoxy groups that can influence the electronic properties and reactivity of the aromatic ring. Its use as an intermediate in the production of drugs like methyldopa underscores its industrial relevance.[4] This guide will explore robust and reliable pathways to transform this simple aldehyde into valuable, enantiomerically enriched diols.

Strategic Pathways to Chiral Diols from 3,4-Dimethoxybenzaldehyde

The synthesis of chiral diols from an aldehyde necessitates the formation of new carbon-carbon bonds and the stereocontrolled introduction of hydroxyl groups. This guide will focus on three distinct and effective strategies, each with its own set of advantages and considerations.

Figure 1: Overview of synthetic strategies from 3,4-dimethoxybenzaldehyde.

Pathway I: Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and highly reliable method for the enantioselective synthesis of vicinal diols from prochiral olefins.[5][6][7] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to direct the dihydroxylation to a specific face of the double bond.[8]

Mechanistic Rationale

The reaction proceeds through the formation of a chiral osmium tetroxide-ligand complex. This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester.[7] The chiral ligand creates a binding pocket that favors the approach of the alkene from one face over the other, thus inducing enantioselectivity. Subsequent hydrolysis of the osmate ester liberates the chiral diol and regenerates the osmium catalyst, which is reoxidized by a stoichiometric co-oxidant, typically potassium ferricyanide.[5]

Experimental Workflow

The synthesis of a chiral 1,2-diol from 3,4-dimethoxybenzaldehyde via Sharpless AD is a two-step process:

-

Wittig Olefination: Conversion of the aldehyde to the corresponding styrene derivative.

-

Asymmetric Dihydroxylation: Enantioselective dihydroxylation of the styrene derivative.

Figure 2: Workflow for Sharpless Asymmetric Dihydroxylation pathway.

Detailed Protocol

Step 1: Synthesis of 3,4-Dimethoxystyrene

This protocol is adapted from standard Wittig reaction procedures.

-

Materials:

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

3,4-Dimethoxybenzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add potassium tert-butoxide (1.1 eq) portion-wise, and stir the resulting yellow-orange mixture at 0 °C for 1 hour.

-

Add a solution of 3,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3,4-dimethoxystyrene.

-

Step 2: Sharpless Asymmetric Dihydroxylation of 3,4-Dimethoxystyrene

This protocol is based on the standard Sharpless AD procedure.[5][9]

-

Materials:

-

AD-mix-α or AD-mix-β

-

tert-Butanol

-

Water

-

3,4-Dimethoxystyrene

-

Methanesulfonamide (CH₃SO₂NH₂) (optional, can improve reaction rate and enantioselectivity)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.

-

Add AD-mix-α or AD-mix-β (commercially available premixed reagents) to the solvent mixture and stir until two clear phases are formed.[6]

-

Cool the mixture to 0 °C in an ice bath.

-

If using, add methanesulfonamide (1.0 eq).[6]

-

Add 3,4-dimethoxystyrene (1.0 eq) to the vigorously stirred mixture.

-

Continue stirring at 0 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding sodium sulfite (1.5 g per mmol of olefin) and stir for 1 hour at room temperature.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with 2 M NaOH and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude diol by flash column chromatography or recrystallization.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

-

Expected Outcomes

| Alkene | AD-mix | Yield (%) | ee (%) |

| Styrene (for comparison) | AD-mix-β | >95 | >99 |

| 3,4-Dimethoxystyrene | AD-mix-β | High | Expected to be high (>90%) |

| 3,4-Dimethoxystyrene | AD-mix-α | High | Expected to be high (>90%) |

| Table 1: Representative yields and enantiomeric excess for Sharpless Asymmetric Dihydroxylation. The data for 3,4-dimethoxystyrene is an educated estimation based on the performance of similar substrates. |

Pathway II: Asymmetric Reduction of a Benzil Derivative

This strategy involves the initial dimerization of 3,4-dimethoxybenzaldehyde to form a benzoin, followed by oxidation to a benzil, and finally, an asymmetric reduction to the chiral diol. Asymmetric transfer hydrogenation is a particularly effective method for the reduction of diketones.

Mechanistic Rationale

The key stereochemistry-determining step is the asymmetric reduction of the 1,2-diketone (benzil). Asymmetric transfer hydrogenation typically employs a chiral ruthenium catalyst and a hydrogen donor, such as a formic acid/triethylamine mixture. The chiral ligand on the ruthenium center coordinates to the diketone in a way that facilitates the transfer of a hydride from the hydrogen donor to one of the carbonyl faces preferentially, leading to a high degree of enantioselectivity.

Experimental Workflow

This is a three-step synthetic sequence:

-

Benzoin Condensation: Dimerization of 3,4-dimethoxybenzaldehyde.

-

Oxidation: Conversion of the benzoin to the corresponding benzil.

-

Asymmetric Reduction: Enantioselective reduction of the benzil to the chiral diol.

Figure 3: Workflow for the asymmetric reduction of a benzil derivative.

Detailed Protocol

Step 1: Benzoin Condensation of 3,4-Dimethoxybenzaldehyde

This protocol is adapted from the classical benzoin condensation procedure.[10][11][12]

-

Materials:

-

3,4-Dimethoxybenzaldehyde

-

Sodium cyanide (NaCN) (Caution: highly toxic) or Thiamine hydrochloride and NaOH

-

Ethanol

-

Water

-

-

Procedure (using NaCN):

-

In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in 95% ethanol.

-

Add a solution of sodium cyanide (0.1 eq) in water.

-

Reflux the mixture for 30-60 minutes. The product may begin to crystallize from the hot solution.

-

Cool the reaction mixture to room temperature, then in an ice bath to maximize crystallization.

-

Collect the crude 3,4,3',4'-tetramethoxybenzoin by vacuum filtration and wash with cold ethanol/water.

-

Recrystallize from ethanol to obtain the pure product.

-

Step 2: Oxidation to 3,4,3',4'-Tetramethoxybenzil

This procedure uses nitric acid as the oxidant.[11] Caution: This reaction should be performed in a well-ventilated fume hood as it produces toxic nitrogen oxide gases.

-

Materials:

-

3,4,3',4'-Tetramethoxybenzoin

-

Concentrated nitric acid (HNO₃)

-

-

Procedure:

-

To a round-bottom flask, add 3,4,3',4'-tetramethoxybenzoin (1.0 eq).

-

In a fume hood, carefully add concentrated nitric acid (4-5 eq).

-

Gently heat the mixture on a steam bath or in a water bath to 70-80 °C for 1-2 hours, or until the evolution of brown nitrogen dioxide gas ceases.

-

Cool the reaction mixture and pour it into a beaker of ice water.

-

Stir until the oily product solidifies.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove excess acid.

-

Recrystallize the crude 3,4,3',4'-tetramethoxybenzil from ethanol to yield a yellow crystalline solid.

-

Step 3: Asymmetric Transfer Hydrogenation of 3,4,3',4'-Tetramethoxybenzil

This protocol is based on Noyori's asymmetric transfer hydrogenation of diketones.

-

Materials:

-

3,4,3',4'-Tetramethoxybenzil

-

Chiral Ru(II) catalyst (e.g., RuCl)

-

Formic acid/triethylamine azeotrope (5:2 molar ratio)

-

Anhydrous solvent (e.g., acetonitrile or isopropanol)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the chiral Ru(II) catalyst (0.005-0.01 eq) and 3,4,3',4'-tetramethoxybenzil (1.0 eq).

-

Add the anhydrous solvent, followed by the formic acid/triethylamine azeotrope (2-5 eq).

-

Stir the reaction mixture at the specified temperature (e.g., 25-40 °C) for 12-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude diol by flash column chromatography.

-

Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC.

-

Expected Outcomes

| Substrate | Catalyst | Yield (%) | dr (anti:syn) | ee (%) |

| Benzil (for comparison) | RuCl | >95 | >99:1 | >99 |

| 3,4,3',4'-Tetramethoxybenzil | RuCl | High | Expected to be high | Expected to be high |

| Table 2: Representative results for asymmetric transfer hydrogenation of benzil derivatives. |

Pathway III: Diastereoselective Aldol Reaction and Reduction

This approach builds a chiral 1,3-diol through an initial asymmetric aldol reaction to set the stereochemistry, followed by a diastereoselective reduction of the resulting β-hydroxyketone. The Evans' oxazolidinone chiral auxiliaries are a gold standard for achieving high diastereoselectivity in aldol additions.[13][14]

Mechanistic Rationale

The Evans' aldol reaction proceeds via a boron enolate, which reacts with the aldehyde through a highly organized, chair-like six-membered transition state.[14] The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This results in the formation of the syn-aldol adduct with high diastereoselectivity. Subsequent reduction of the ketone can be directed by the existing hydroxyl group to produce the syn-1,3-diol.

Experimental Workflow

This pathway consists of three main stages:

-

Acylation: Attachment of a propionyl group to the chiral auxiliary.

-

Asymmetric Aldol Reaction: Reaction of the enolate with 3,4-dimethoxybenzaldehyde.

-

Reduction and Auxiliary Cleavage: Diastereoselective reduction of the ketone and removal of the chiral auxiliary.

Figure 4: Workflow for the diastereoselective aldol reaction pathway.

Detailed Protocol

Step 1 & 2: Evans' Asymmetric Aldol Reaction

This is a representative protocol for an Evans' syn-aldol reaction.[14]

-

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other Evans' auxiliary)

-

Propionyl chloride

-

n-Butyllithium

-

Dibutylboron triflate (Bu₂BOTf)

-

Triethylamine (TEA)

-

3,4-Dimethoxybenzaldehyde

-

Anhydrous dichloromethane (DCM)

-

pH 7 buffer, methanol

-

-

Procedure:

-

Acylate the chiral auxiliary with propionyl chloride to form the N-propionyl imide.

-

Dissolve the N-propionyl imide (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to -78 °C.

-

Add dibutylboron triflate (1.1 eq) dropwise, followed by triethylamine (1.2 eq).

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to form the boron enolate.

-

Cool the reaction back to -78 °C and add a solution of 3,4-dimethoxybenzaldehyde (1.2 eq) in anhydrous DCM dropwise.

-

Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

-

Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

-

Concentrate the mixture and extract with diethyl ether.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over MgSO₄.

-

Purify the crude aldol adduct by flash column chromatography.

-

Step 3: Diastereoselective Reduction and Auxiliary Cleavage

A common method for achieving a syn-1,3-diol is through a chelation-controlled reduction.

-

Materials:

-

Chiral β-hydroxyketone adduct

-

Tetramethylammonium triacetoxyborohydride (Me₄NBH(OAc)₃)

-

Acetic acid

-

Acetonitrile

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

THF/water

-

-

Procedure:

-

Dissolve the aldol adduct (1.0 eq) in a mixture of acetonitrile and acetic acid.

-

Cool to -40 °C and add Me₄NBH(OAc)₃ (2.0 eq).

-

Stir for several hours until the reduction is complete by TLC.

-

Quench carefully with saturated aqueous sodium potassium tartrate solution.

-

Extract with ethyl acetate, wash, dry, and concentrate.

-

To cleave the auxiliary, dissolve the product in a 4:1 mixture of THF and water.

-

Cool to 0 °C and add aqueous hydrogen peroxide (4 eq), followed by aqueous lithium hydroxide (2 eq).

-

Stir at room temperature for 4-6 hours.

-

Quench with sodium sulfite solution.

-

Extract the desired 1,3-diol and purify by chromatography. The chiral auxiliary can be recovered from the aqueous layer.

-

Expected Outcomes

| Reaction Step | Diastereoselectivity |

| Evans' Aldol Reaction | >98:2 dr (syn major) |

| Chelation-controlled Reduction | >95:5 dr (syn major) |

| Table 3: Expected diastereoselectivity for the aldol and reduction steps. |

Conclusion

This guide has outlined three robust and scientifically validated strategies for the synthesis of chiral diols from the versatile starting material, 3,4-dimethoxybenzaldehyde. The choice of synthetic route will depend on the desired stereochemical outcome (1,2- vs. 1,3-diol), the availability of specific reagents and catalysts, and the scale of the synthesis. The Sharpless Asymmetric Dihydroxylation offers a direct and highly enantioselective route to 1,2-diols. The asymmetric reduction of the corresponding benzil provides an alternative, also leading to 1,2-diols with excellent stereocontrol. For the synthesis of chiral 1,3-diols, the Evans' asymmetric aldol reaction followed by a diastereoselective reduction is a powerful and reliable methodology. Each of these pathways exemplifies the principles of modern asymmetric synthesis and provides researchers and drug development professionals with a solid foundation for accessing valuable chiral building blocks.

References

-

Sharpless, K. B., et al. (1992). The Sharpless Asymmetric Dihydroxylation. Journal of Organic Chemistry, 57(10), 2768–2771. [Link]

-

Evans, D. A., et al. (1981). Stereoselective aldol condensations. 3. A new chiral oxazolidinone auxiliary. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

-

Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]

-

Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]

-

Wikipedia. (2023). Sharpless asymmetric dihydroxylation. [Link]

-

Chem-Station. (2014). Sharpless Asymmetric Dihydroxylation (Sharpless AD). Chem-Station International Edition. [Link]

-

Organic Syntheses. (1921). Benzoin. Organic Syntheses, Coll. Vol. 1, p.94. [Link]

-

Noyori, R., et al. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 117(28), 7562–7563. [Link]

-

Evans, D. A., et al. (1989). Diastereoselective anti-aldol reactions of chiral ethyl ketones. Journal of the American Chemical Society, 111(14), 5463–5465. [Link]

-

Myers, A. G. Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. [Link]

-

Chemistry LibreTexts. (2020). 9: Multistep Synthesis (Experiment). [Link]

-

L.S.College, Muzaffarpur. (2020). Benzoin condensation. [Link]

-

Gupta, A. K., et al. (2017). Recent advances in the synthesis of chiral 1,3-diols. Tetrahedron, 73(48), 6745-6777. [Link]

-

ResearchGate. (2015). Chiral Auxiliaries in Asymmetric Synthesis. [Link]

-

Myers, A. G. Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. [Link]

- Google Patents. (1987). PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.

-

PubMed Central. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]

-

Ataman Kimya. 3,4-DIMETHOXYBENZALDEHYDE. [Link]

-

PubMed Central. (2021). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3,4-Dimethoxybenzaldehyde in Modern Pharmaceutical Synthesis. [Link]

-

Semantic Scholar. Pinacol Coupling Reactions. [Link]

-

PubMed Central. (2015). The Significance of Chirality in Drug Design and Development. [Link]

-

PubMed Central. (2018). Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols. [Link]

-

MSU Chemistry. Diastereoselection in Lewis-Acid-Mediated Aldol Additions. [Link]

-

ResearchGate. (2024). Pd-Catalyzed Transfer Hydrogenation of Alkenes Using Tetrahydroxydiboron as the Sole Hydrogen Donor. [Link]

-

ResearchGate. (2011). Stereoselective Aldol Addition of a Chiral Glycine Enolate Synthon to Heteroaromatic Aldehydes. [Link]

-

MDPI. (2022). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. [Link]

-

PubMed. (2002). Catalytic Asymmetric Synthesis of Vicinal Diamine Derivatives Through Enantioselective N-allylation Using Chiral Pi-Allyl Pd-catalyst. [Link]

-

PubMed. (2016). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts. [Link]

-

PubMed. (2024). α-Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing and Dynamic Kinetic Resolution Strategy Using a Single Iridium(III) Complex. [Link]

-

ResearchGate. (2011). Recent progress in asymmetric pinacol coupling reaction. [Link]

-

ResearchGate. (2013). ChemInform Abstract: Highly Diastereoselective DABCO-Catalyzed [3 + 3]-Cycloaddition of 1,4-Dithiane-2,5-diol with Azomethine Imines. [Link]

-

National Institutes of Health. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. [Link]

-

PubMed Central. (2018). Diastereoselective synthesis of chiral 1,3-cyclohexadienals. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.de [thieme-connect.de]

- 3. What is 3,4-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 7. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. m.youtube.com [m.youtube.com]

- 14. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]